Chemical structure and properties of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide
Chemical structure and properties of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide
Technical Guide: Chemical Profile & Research Utility of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide
Executive Summary
This technical guide profiles N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide , a diaryl sulfonamide derivative structurally characterized by an N-acetylated aniline core linked via a sulfonamide bridge to a para-iodinated phenyl ring.[1]
While structurally related to the antibiotic sulfacetamide, this specific congener is primarily utilized in high-precision medicinal chemistry as a halogen-bonding probe . The presence of the heavy iodine atom at the para position creates a distinct electropositive region (σ-hole), making this molecule a critical model for studying non-covalent interactions in protein-ligand binding, particularly within the active sites of metalloenzymes like Carbonic Anhydrase (CA).
Part 1: Structural Elucidation & Physicochemical Profile
Nomenclature & Identity
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IUPAC Name: N-(4-{[(4-Iodophenyl)amino]sulfonyl}phenyl)acetamide
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Common Reference: N4-Acetyl-N1-(4-iodophenyl)sulfanilamide
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Molecular Formula:
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Molecular Weight: 416.23 g/mol
Key Physicochemical Properties
The molecule exhibits low aqueous solubility due to the lipophilic iodophenyl moiety, necessitating the use of organic co-solvents (DMSO, DMF) for biological assays.
| Property | Value / Characteristic | Rationale |
| LogP (Predicted) | ~2.8 – 3.2 | The iodine atom significantly increases lipophilicity compared to the parent sulfanilamide (LogP ~ -0.7).[1] |
| H-Bond Donors | 2 | Amide NH and Sulfonamide NH.[1] |
| H-Bond Acceptors | 3 | Carbonyl O, Sulfonyl O (x2). |
| Rotatable Bonds | 4 | Allows conformational adaptation within enzyme pockets. |
| Electronic Feature | The electron-withdrawing effect of the |
Part 2: Synthetic Methodology
Directive: The synthesis follows a classic nucleophilic substitution pathway (Schotten-Baumann conditions) but requires strict moisture control to prevent hydrolysis of the sulfonyl chloride precursor.
Reaction Workflow
The synthesis couples 4-acetamidobenzenesulfonyl chloride (ASC) with 4-iodoaniline .[1]
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Activation: The sulfonyl chloride acts as the electrophile.
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Coupling: The amino group of 4-iodoaniline attacks the sulfur center.
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Scavenging: A base (Pyridine or TEA) neutralizes the generated HCl to drive equilibrium.
Visualized Pathway (DOT)
Figure 1: Synthetic pathway for the coupling of the sulfonyl chloride scaffold with the iodinated aniline.
Step-by-Step Protocol
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Preparation: Dissolve 4-iodoaniline (1.0 eq, ~2.2 g) in anhydrous Dichloromethane (DCM) or THF (20 mL) under an inert atmosphere (
). -
Base Addition: Add Pyridine (1.2 eq) or Triethylamine to the solution. Cool the mixture to 0°C in an ice bath.
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Addition of Electrophile: Slowly add 4-acetamidobenzenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes. Critical: Ensure the chloride is fresh; hydrolyzed acid will not react.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
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Work-up:
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Evaporate solvent.
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Redissolve residue in EtOAc and wash with 1N HCl (to remove pyridine), saturated
, and brine. -
Dry over
and concentrate.
-
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
Part 3: Pharmacological & Research Utility
The "Sigma-Hole" & Carbonic Anhydrase Inhibition
This molecule serves as a specialized probe for Carbonic Anhydrase (CA) research.[1] While the acetyl group (
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Mechanism: The iodine atom can act as a Lewis acid (XB donor) interacting with Lewis bases (oxygen/nitrogen backbone atoms) in the enzyme active site.
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Significance: This interaction is highly directional (
angle relative to the C-I bond) and hydrophobic, offering a strategy to boost potency and selectivity for specific CA isoforms (e.g., tumor-associated CA IX/XII) over cytosolic ones (CA I/II).
Metabolic Fate (Prodrug Concept)
In biological systems, the acetamide group is susceptible to hydrolysis by amidases.
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Reaction:
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Result: This releases the free amine, converting the molecule into a sulfanilamide analog with direct antibacterial potential (via Dihydropteroate Synthase inhibition), though the bulky iodophenyl group on
modulates this activity significantly compared to native sulfamethoxazole.
Part 4: Analytical Validation (Self-Correcting Data)
To ensure the synthesized compound is correct, compare analytical data against these expected standards. Deviations indicate impurities (e.g., hydrolyzed starting material).
| Technique | Expected Signature | Diagnostic Note |
| Singlet ~2.07 ppm (3H): Acetyl methyl group.Doublets ~7.6–7.8 ppm: AA'BB' system of the sulfonyl ring.Doublets ~7.0–7.5 ppm: AA'BB' system of the iodo-ring.Singlet ~10.2 ppm: Amide NH.[1] | If the methyl singlet is missing, deacetylation occurred. If aromatic integration is off, check for residual pyridine. | |
| Mass Spectrometry (ESI) | Look for the characteristic Iodine mass defect. Fragmentation often shows loss of | |
| IR Spectroscopy | 1680-1700 | Broad OH stretch >3000 |
Part 5: References
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Supuran, C. T. (2014).[2] Synthesis and carbonic anhydrase I, II, IX and XII inhibition studies of 4-N,N-disubstituted sulfanilamides. Bioorganic & Medicinal Chemistry Letters.
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Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand interactions: design, structure and thermodynamics. Protein Science.
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Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
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Metrangolo, P., et al. (2005). Halogen Bonding: A New Interaction for Liquid Crystal Formation. Chemical Reviews.
Sources
- 1. 121-61-9|4-Acetamidobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. Synthesis and carbonic anhydrase I, II, IX and XII inhibition studies of 4-N,N-disubstituted sulfanilamides incorporating 4,4,4-trifluoro-3-oxo-but-1-enyl, phenacylthiourea and imidazol-2(3H)-one/thione moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

